N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide is a synthetic organic compound that features a thiadiazole ring, a tetrazole ring, and a propanamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7OS2/c1-4-12-17-18-14(25-12)16-13(23)10(3)24-15-19-20-21-22(15)11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3,(H,16,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMVMZSJVNRUMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C(C)SC2=NN=NN2C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving appropriate precursors such as thiosemicarbazides and carboxylic acids.
Formation of the Tetrazole Ring: This often involves the reaction of nitriles with azide sources under acidic or basic conditions.
Coupling Reactions: The thiadiazole and tetrazole intermediates can be coupled using various reagents to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions could target the nitro groups if present in derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi. For instance, studies have demonstrated that derivatives with the 1,3,4-thiadiazole moiety possess considerable antibacterial and antifungal activities against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
Anticancer Properties
The compound's structure allows it to act as a scaffold for developing anticancer agents. Studies have highlighted that thiadiazole derivatives can inhibit tumor growth through various mechanisms, including modulation of apoptosis pathways . The presence of the tetrazole ring enhances its interaction with biological targets, potentially leading to the development of novel anticancer drugs.
Anti-inflammatory Effects
Research has also pointed towards the anti-inflammatory properties of thiadiazole derivatives. Compounds similar to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide have been shown to reduce inflammation markers in vitro and in vivo models .
Agricultural Applications
Pesticidal Properties
The compound has potential applications in agriculture as a pesticide or fungicide. Its efficacy against plant pathogens could help in developing new agrochemicals that are less toxic and more effective than current options. The antimicrobial properties observed suggest that it could be used to protect crops from bacterial and fungal infections .
Material Science
Development of Functional Materials
In material science, compounds with thiadiazole structures are being explored for their electronic properties. They can be incorporated into polymers or used as doping agents in semiconductors due to their ability to enhance conductivity and stability . This application is particularly relevant in the development of organic electronics and photovoltaic materials.
Data Table: Summary of Applications
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Antimicrobial activity against various pathogens; anticancer properties; anti-inflammatory effects. |
| Agriculture | Potential use as a pesticide or fungicide to protect crops from diseases. |
| Material Science | Use in developing functional materials for electronics and photovoltaics. |
Case Study 1: Antimicrobial Efficacy
A study published in Pharmaceutical Biology evaluated the antimicrobial activity of a series of thiadiazole derivatives against common pathogens. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values lower than conventional antibiotics .
Case Study 2: Anticancer Activity
In a study focusing on the anticancer potential of thiadiazole compounds, researchers synthesized several analogs of this compound. The findings revealed significant cytotoxic effects on cancer cell lines with IC50 values indicating potent activity .
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with similar structures might interact with enzymes or receptors, inhibiting or modulating their activity. The thiadiazole and tetrazole rings could play a crucial role in binding to the active site of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide
Uniqueness
The uniqueness of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide lies in its specific substitution pattern, which could confer unique biological activities or chemical reactivity compared to its analogs.
Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide is a complex organic compound that belongs to the class of thiadiazoles. This compound exhibits a unique structural configuration that has garnered interest in medicinal chemistry due to its potential biological activities. The following sections will explore its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological activities.
Chemical Structure and Properties
The compound features a thiadiazole ring and a tetrazole moiety linked through a sulfanyl group. Its IUPAC name reflects this complexity:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 359.5 g/mol |
| Chemical Formula | C16H21N5O3S |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds containing the 1,3,4-thiadiazole scaffold have been shown to exhibit significant cytotoxicity against various cancer cell lines. The MTT assay demonstrated that this compound has notable inhibitory effects on breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The median inhibitory concentration (IC50) values were comparable to standard chemotherapeutic agents like 5-Fluorouracil (5-FU) .
Antimicrobial Activity
The compound also exhibits broad-spectrum antimicrobial activity. Thiadiazole derivatives have been reported to possess significant antibacterial and antifungal properties. In vitro studies showed that various thiadiazole derivatives could inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or microbial metabolism by binding to active sites or allosteric sites.
- Receptor Modulation : It may interact with cellular receptors that regulate signal transduction pathways affecting processes such as apoptosis and inflammation.
Case Studies and Research Findings
Several studies have investigated the biological activities of thiadiazole derivatives:
- Cytotoxicity Studies : A comparative study on various thiadiazole derivatives indicated that modifications in the side chains significantly influenced their cytotoxicity against human cancer cell lines .
- Antimicrobial Efficacy : Research demonstrated that certain thiadiazole compounds exhibited stronger antibacterial activity than conventional antibiotics against resistant strains of E. coli and Staphylococcus aureus .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
